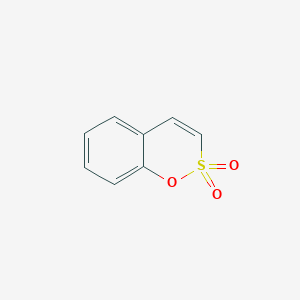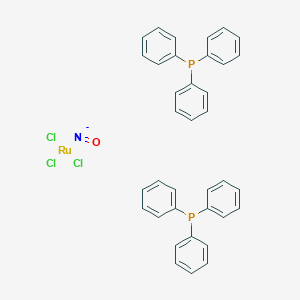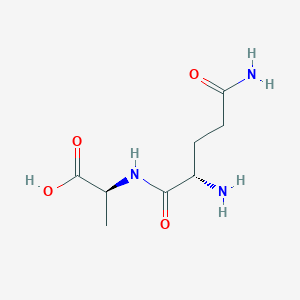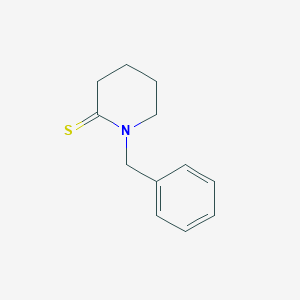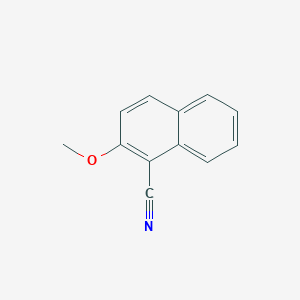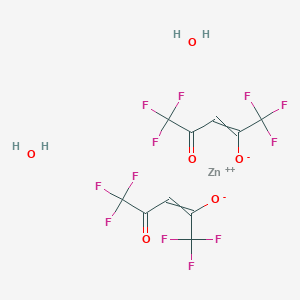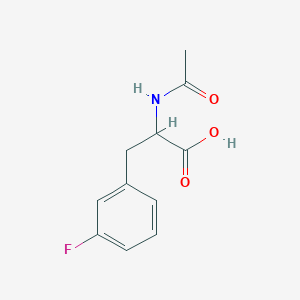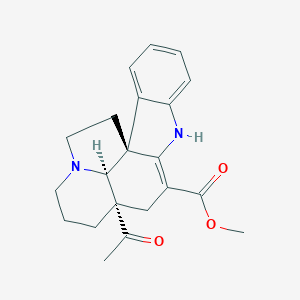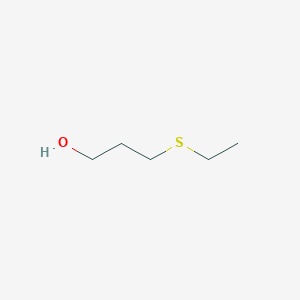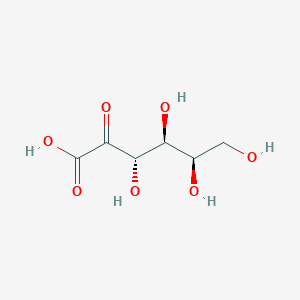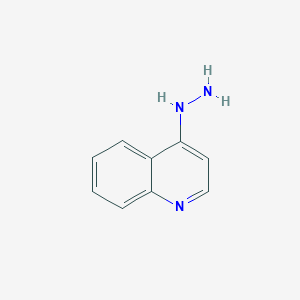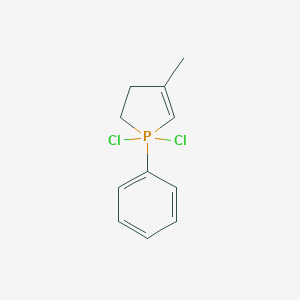
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of phospholes, which are five-membered heterocyclic compounds containing one phosphorus atom and four carbon atoms.
Wirkmechanismus
The exact mechanism of action of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is not yet fully understood. However, studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole in lab experiments is its unique chemical properties, which make it a versatile compound for use in various applications. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole. One of the most promising directions is the development of new synthetic methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and organic electronics.
Synthesemethoden
The synthesis of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 1,1-Dichloro-2,3-diphenylphosphacyclopent-4-ene with methyl lithium in the presence of a catalytic amount of nickel chloride. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
Eigenschaften
CAS-Nummer |
17154-12-0 |
|---|---|
Produktname |
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole |
Molekularformel |
C11H13Cl2P |
Molekulargewicht |
247.1 g/mol |
IUPAC-Name |
1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C11H13Cl2P/c1-10-7-8-14(12,13,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
AEMRMAGLXFMHPL-UHFFFAOYSA-N |
SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
Kanonische SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



